molecular formula C7H2BrClFNS B13707526 5-Bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene CAS No. 1000572-98-4

5-Bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene

Cat. No.: B13707526
CAS No.: 1000572-98-4
M. Wt: 266.52 g/mol
InChI Key: PEZYIXYCLBLUQK-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-fluorophenylisothiocyanate is an organic compound with the molecular formula C7H2BrClFNS It is a derivative of phenylisothiocyanate, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate typically involves the reaction of 4-Bromo-2-chloro-6-fluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions. The general reaction scheme is as follows:

4-Bromo-2-chloro-6-fluoroaniline+Thiophosgene4-Bromo-2-chloro-6-fluorophenylisothiocyanate+Hydrogen chloride\text{4-Bromo-2-chloro-6-fluoroaniline} + \text{Thiophosgene} \rightarrow \text{4-Bromo-2-chloro-6-fluorophenylisothiocyanate} + \text{Hydrogen chloride} 4-Bromo-2-chloro-6-fluoroaniline+Thiophosgene→4-Bromo-2-chloro-6-fluorophenylisothiocyanate+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-6-fluorophenylisothiocyanate undergoes various chemical reactions, including:

    Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like primary or secondary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products:

    Thiourea derivatives: Formed from nucleophilic substitution with amines.

    Coupled products: Formed from cross-coupling reactions, leading to the formation of new carbon-carbon bonds.

Scientific Research Applications

4-Bromo-2-chloro-6-fluorophenylisothiocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and in cross-coupling reactions.

    Biology: Employed in the study of enzyme inhibitors and as a probe for protein labeling.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate group is highly electrophilic, making it reactive towards nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and in the development of enzyme inhibitors.

Comparison with Similar Compounds

    4-Bromo-2-chloro-6-fluoroaniline: A precursor in the synthesis of 4-Bromo-2-chloro-6-fluorophenylisothiocyanate.

    4-Bromo-2-chloro-6-fluorophenol: Another derivative with similar halogen substitution patterns.

    Phenylisothiocyanate: The parent compound, lacking the halogen substitutions.

Uniqueness: 4-Bromo-2-chloro-6-fluorophenylisothiocyanate is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various synthetic and research applications.

Properties

CAS No.

1000572-98-4

Molecular Formula

C7H2BrClFNS

Molecular Weight

266.52 g/mol

IUPAC Name

5-bromo-1-chloro-3-fluoro-2-isothiocyanatobenzene

InChI

InChI=1S/C7H2BrClFNS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H

InChI Key

PEZYIXYCLBLUQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N=C=S)Cl)Br

Origin of Product

United States

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